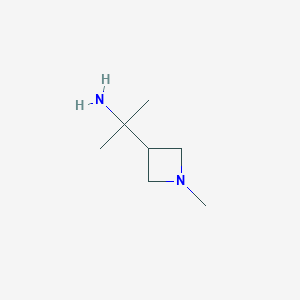
2-(1-Methylazetidin-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylazetidin-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes involving aza-Michael addition and other heterocyclic chemistry techniques are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methylazetidin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(1-Methylazetidin-3-yl)propan-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and amino acid derivatives.
Biology: Research involving this compound focuses on its potential biological activities and interactions with biomolecules.
Medicine: While not used clinically, it is studied for its potential pharmacological properties and effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methylazetidin-3-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. Specific details about its molecular targets and pathways are not well-documented in the available literature. it is likely that this compound interacts with various enzymes and receptors, influencing biochemical processes.
Comparison with Similar Compounds
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound has a similar structure but contains a pyrrolidine ring instead of an azetidine ring.
1-(3’,4’-Disubstituted phenyl)propan-2-amines: These compounds are structurally related and have similar pharmacological properties.
Uniqueness: 2-(1-Methylazetidin-3-yl)propan-2-amine is unique due to its azetidine ring, which imparts distinct chemical and biological properties
Biological Activity
2-(1-Methylazetidin-3-yl)propan-2-amine, a compound featuring an azetidine ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an azetidine ring, which contributes to its unique pharmacological properties. The molecular formula is C5H12N2, and it features a secondary amine group that may play a crucial role in its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with enzymes that regulate neurotransmitter levels, potentially influencing mood and cognitive functions.
- Receptor Modulation : It may act as a modulator of specific receptors, affecting cellular signaling pathways. This interaction can lead to changes in physiological responses, such as alterations in pain perception or inflammation .
Biological Activity Overview
Several studies have investigated the biological activities associated with this compound:
Case Studies
- Antimicrobial Activity : In a study evaluating the antimicrobial properties of various azetidine derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. This suggests its potential utility in treating infections caused by these pathogens.
- Neuroprotective Effects : Research exploring neuroprotective agents highlighted the compound's ability to mitigate oxidative stress in neuronal cells. This was assessed using cell viability assays where treated cells exhibited reduced apoptosis compared to controls .
- Anti-inflammatory Properties : In vivo studies demonstrated that administration of this compound led to decreased levels of pro-inflammatory cytokines in animal models of arthritis, indicating its potential as an anti-inflammatory therapeutic .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Absorption : The compound is well absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism with a moderate half-life, indicating a need for careful dosing regimens in therapeutic applications.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2-(1-methylazetidin-3-yl)propan-2-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2,8)6-4-9(3)5-6/h6H,4-5,8H2,1-3H3 |
InChI Key |
ZDUMYRMRCXPPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CN(C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















